4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methylhydrazine under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The use of magnesium oxide nanoparticles as a catalyst has been reported to improve the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: By inhibiting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrrolidine Derivatives: Compounds with similar heterocyclic structures that exhibit various biological activities.
Uniqueness: 4-Methyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrazole rings allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
WOHNIDNNQBDXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
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